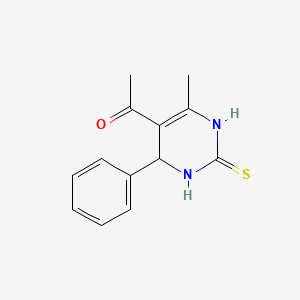
1-(6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone
Overview
Description
This compound is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development processes and chemical and pharmaceutical production processes . It is also known as Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
Synthesis Analysis
A series of similar compounds were synthesized and evaluated in vitro for their antimicrobial and anticancer potential . The synthesis process involved the use of primary amines to open the 1,3,4-oxadiazole ring to form the corresponding thiosemicarbazides .Molecular Structure Analysis
The supramolecular structures of similar compounds were analyzed to understand the effect of variations in functional groups on molecular geometry, conformation, and packing of molecules in the crystalline lattice .Chemical Reactions Analysis
The primary amines not only open the 1,3,4-oxadiazole ring to form the corresponding thiosemicarbazides but also substitute the methylthio group at position 2 in the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, one such compound yielded yellow crystals with a melting point of 238–239°C .Scientific Research Applications
Heterocyclic Synthesis and Dye Application
1-(6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone has been utilized in the synthesis of novel heterocyclic chalcone derivatives, particularly in thioxopyrimidine heterocyclic synthesis. These synthesized chalcone dyes, characterized by various spectral techniques, have been applied to polyester fibers to create a range of hues from greenish-yellow to orange. Their spectral characteristics, substituent effect, fastness properties, and colorimetric assessment have been explored in this context (Ho & Yao, 2013).
Biological Activities
This compound has shown significant biological activities. It exhibited good inhibitory action against enzymes like acetylcholinesterase, α-glycosidase, and human carbonic anhydrase isoforms, with noteworthy Ki values. Additionally, its antioxidant activity was investigated through various in vitro assays, including radical scavenging and metal ion reducing activities (Maharramova et al., 2018).
Chromone-Pyrimidine Derivatives
The compound is involved in the synthesis of chromone-pyrimidine coupled derivatives, showcasing diverse biological activities. These activities include antifungal, antibacterial, and anticancer properties. The synthesis method offered advantages like excellent yields, short reaction time, mild conditions, and catalyst reusability (Nikalje et al., 2017).
Antimicrobial and Antioxidant Activities
Further research on derivatives of 1-(6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone revealed their potential antimicrobial and antioxidant activities. One of the derivatives showed comparable efficacy to vancomycin against M. luteum, and another demonstrated promising antioxidant effects, indicating their potential for further structural modification and enhancement (Litvinchuk et al., 2021).
Mechanism of Action
Target of Action
The primary targets of the compound “1-(6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that the compound has a six-membered tetrahydropyrimidine ring, which is stabilized by a short intra-molecular c–h⋯π interaction between the aromatic hydrogen of the aryl ring with the isolated double bond of the six-membered tetrahydropyrimidine ring . This feature may play a role in its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to have antimicrobial and anticancer potential , suggesting that they may affect pathways related to these biological processes.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Compounds with similar structures have shown antimicrobial and anticancer activities , suggesting that this compound may also have potential therapeutic effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8-11(9(2)16)12(15-13(17)14-8)10-6-4-3-5-7-10/h3-7,12H,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEORDPBXILARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385284 | |
| Record name | 2(1H)-Pyrimidinethione, 5-acetyl-3,6-dihydro-4-methyl-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone | |
CAS RN |
31864-21-8 | |
| Record name | 2(1H)-Pyrimidinethione, 5-acetyl-3,6-dihydro-4-methyl-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-METHYL-4-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-PYRIMIDIN-5-YL)-ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-2-[(4-methylphenyl)sulfonylamino]benzoic Acid](/img/structure/B3051107.png)
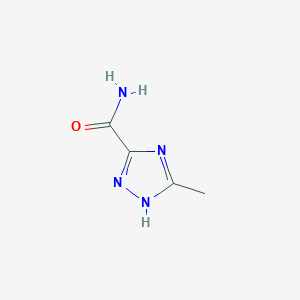

![3-[(3,5-Dichlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B3051112.png)

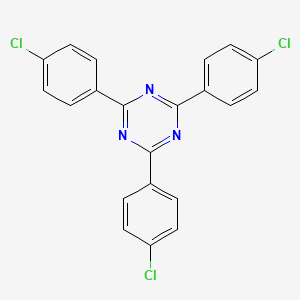
![Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B3051117.png)
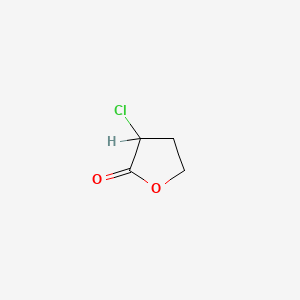
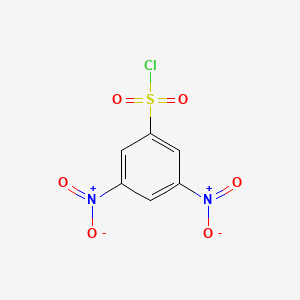
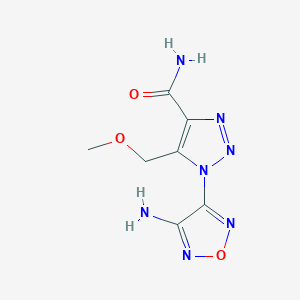
methanone](/img/structure/B3051126.png)
![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B3051127.png)
